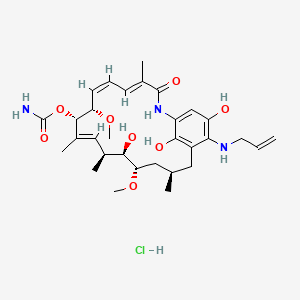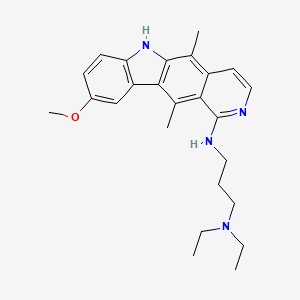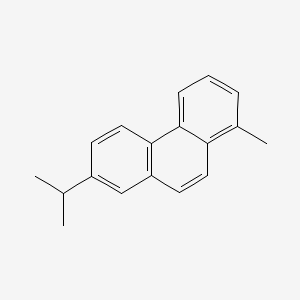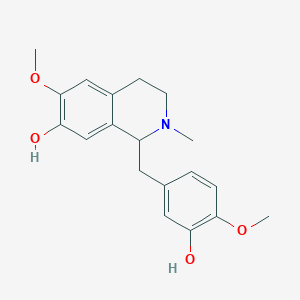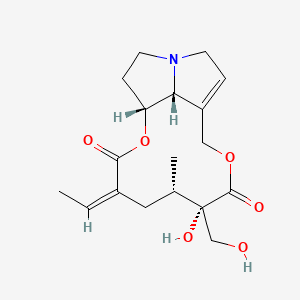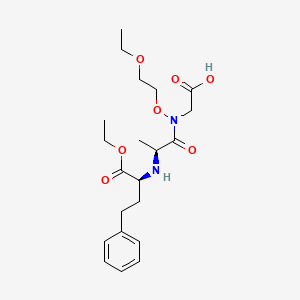
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal
Descripción general
Descripción
D-ribopyranose is a D-ribose and the D-enantiomer of ribopyranose. It is a ribopyranose and a D-ribose. It is an enantiomer of a L-ribopyranose.
Ribose is under investigation in clinical trial NCT01727479 (Ribose and Sport Performance).
Ribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Ribose is a natural product found in Streptomyces sporangiiformans, Cannabis sativa, and Tamarix aphylla with data available.
A pentose active in biological systems usually in its D-form.
See also: ... View More ...
Aplicaciones Científicas De Investigación
Solubility and Chemical Interactions
- The solubilities of various saccharides, including (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal (xylose), were determined in ethanol–water solutions. Findings revealed that solubility changes with temperature and ethanol mass fraction. The study also explored predictive models for xylose and mannose solubilities, contributing valuable data for industrial applications and theoretical modeling (Gong, Wang, Zhang, & Qu, 2012).
Synthesis and Molecular Transformation
- Research detailed the transformation of enantiopure aminodiepoxides into enantiopure 3,5-dihydroxy-3-aminopiperidines, showcasing the total regioselectivity and high yields of the process. This transformation has implications for synthesizing complex molecular structures, potentially aiding in drug development and chemical synthesis (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).
Pharmaceutical Process Optimization
- A study focused on the exergy analysis for selecting a separation process in pharmaceutical manufacturing, specifically separating a mixture of diastereoisomers. It emphasized the importance of resource efficiency in industrial processes and provided insights into optimizing pharmaceutical production techniques (Dewulf, Van de Vorst, Aelterman, De Witte, Vanbaelen, & Langenhove, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves the oxidation of a suitable starting material to form the desired compound.", "Starting Materials": [ "D-Glucose", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "D-Glucose is first converted to D-glucosamine by reaction with nitric acid and sodium nitrite.", "D-glucosamine is then treated with sodium borohydride to form D-glucitol.", "D-glucitol is oxidized with nitric acid and sodium nitrite to form (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal.", "The reaction mixture is neutralized with sodium hydroxide and the product is purified by recrystallization from water." ] } | |
Número CAS |
50-69-1 |
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
Clave InChI |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
SMILES |
O=C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)O |
Apariencia |
Solid powder |
melting_point |
98.5 °C |
| 50-69-1 | |
Descripción física |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
D Ribose D-Ribose Ribose |
Presión de vapor |
0.00000085 [mmHg] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is aldehydo-D-ribose commonly utilized in synthetic chemistry?
A1: Aldehydo-D-ribose serves as a key starting material for constructing various C-nucleosides. Researchers have employed reactions like coupling with acetylenic Grignard reagents [], reacting with lithiated pyridine derivatives [, ], and utilizing phosphonium ylides [] to introduce diverse functionalities at the anomeric carbon of the sugar molecule.
Q2: What are some notable derivatives of aldehydo-D-ribose and their applications?
A2: Several protected derivatives of aldehydo-D-ribose, like 2,3:4,5-di-O-isopropylidene-aldehydo-D-ribose [, ] and 2,4:3,5-di-O-benzylidene-aldehydo-D-ribose [, ], are frequently used. These protecting groups help control the reactivity and stereochemistry during synthetic transformations, facilitating the synthesis of complex molecules like C-glycosyl nucleosides [] and substituted pyridine-C-nucleosides [].
Q3: Can you explain the significance of benzyloxy group participation in aldehydo-D-ribose chemistry?
A3: Research has shown that the benzyloxy group at the 4-position in suitably protected aldehydo-D-ribose derivatives can participate in intramolecular displacement reactions [, ]. This participation leads to the formation of furanoid products with high regioselectivity, as observed in the synthesis of 2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosylethyne []. This understanding of neighboring group participation is crucial for planning efficient synthetic routes.
Q4: What challenges are associated with synthesizing specific isomers of aldehydo-D-ribose derivatives?
A4: Controlling the stereochemistry during the synthesis of aldehydo-D-ribose derivatives can be challenging. For instance, reactions with phosphonium ylides often result in mixtures of cis and trans isomers of terminal-unsaturated sugars []. Researchers utilize various techniques, including careful selection of reaction conditions and reagents, to optimize the yield of desired isomers.
Q5: Are there any examples of aldehydo-D-ribose derivatives being used in the development of potential pharmaceutical agents?
A5: Yes, aldehydo-D-ribose derivatives have shown promise in medicinal chemistry. For example, researchers have synthesized 5-[2-(guanin-9-yl)- and 5-[2-(2-aminopurin-9-yl)ethyl]-2-D-ribo-(1′,2′,3′,4′-tetrahydroxybutyl)-1,3-dioxane, potential prodrugs of the antiviral drug penciclovir, starting from 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose []. This highlights the potential of aldehydo-D-ribose derivatives as scaffolds for developing novel therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
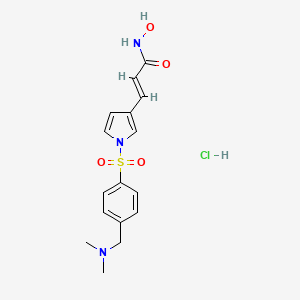
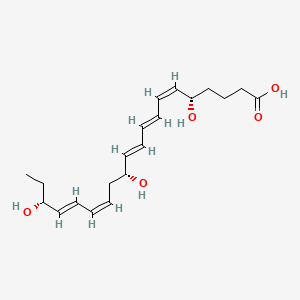
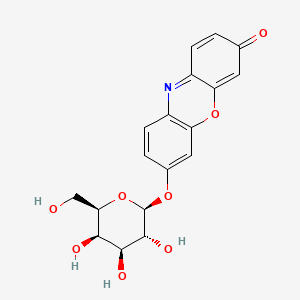
![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)

